

Physical properties of 1-Methylindoline (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methylindoline**

Cat. No.: **B1632755**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **1-Methylindoline**

Authored by: A Senior Application Scientist Introduction

1-Methylindoline (CAS No. 824-21-5), a heterocyclic amine with the molecular formula C₉H₁₁N, is a key structural motif and building block in medicinal chemistry and materials science.^[1] Its applications span the synthesis of pharmaceuticals, agrochemicals, and dyes. For professionals in drug development and chemical synthesis, a precise understanding of its fundamental physical properties is not merely academic; it is a prerequisite for predictable and reproducible outcomes in purification, reaction scale-up, and formulation.

This guide provides a detailed examination of two core physical properties of **1-Methylindoline**: its boiling point and density. Moving beyond a simple recitation of values, we will delve into the causality behind the selection of experimental protocols, grounding our discussion in the principles of scientific integrity and self-validating methodologies essential for rigorous research.

Boiling Point of 1-Methylindoline

The boiling point is a critical parameter for the purification of **1-Methylindoline**, primarily through distillation. It dictates the thermal conditions required to achieve phase transition from

liquid to gas at a given pressure, directly informing the design of separation processes and the selection of appropriate reaction temperatures to avoid solvent loss.

Reported Boiling Point Data

The boiling point of a substance is highly dependent on the ambient pressure. Therefore, it is crucial to report the pressure at which the measurement was taken. Below is a summary of the reported values for **1-Methylindoline**.

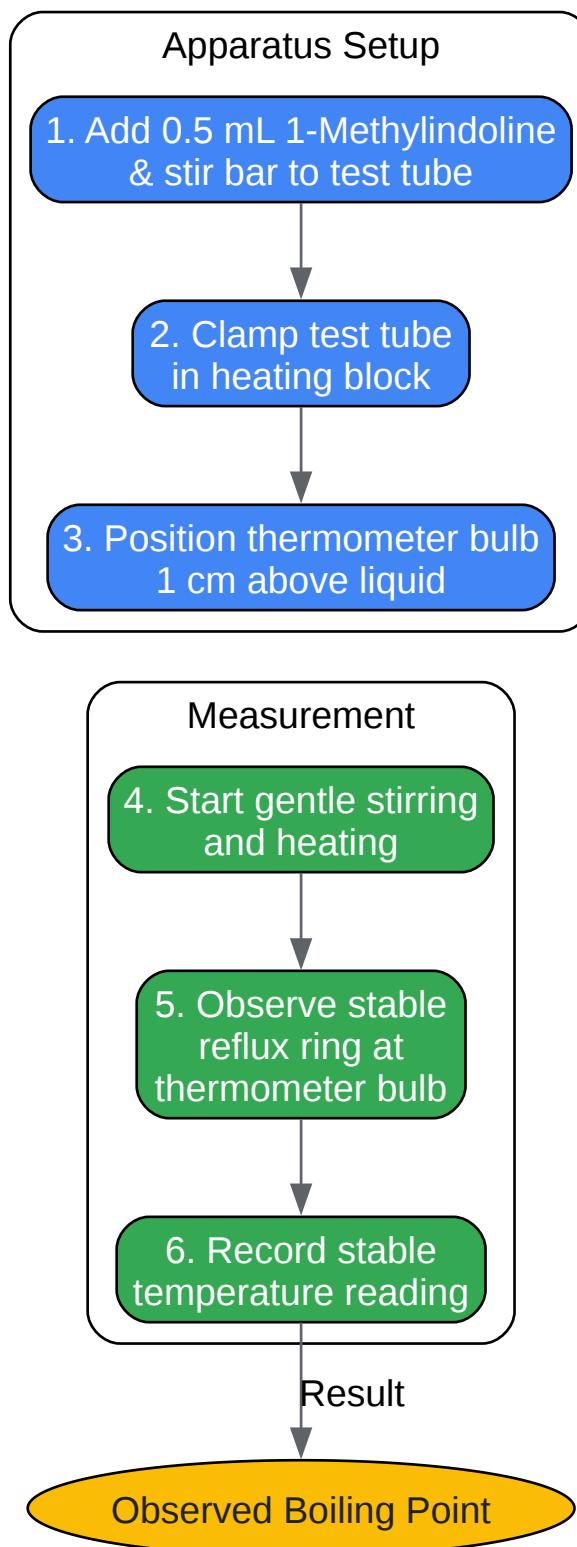
Boiling Point	Pressure	Source(s)
223.6 °C	760 mmHg	[2],[1]
100-102 °C	14 Torr	[3]

Experimental Determination of Boiling Point

Expertise & Experience: Method Selection

For research-scale quantities, where sample conservation is paramount, a micro-boiling point determination method is superior to a full-scale distillation which requires a significantly larger volume of material.[4][5] The micro-reflux technique, detailed below, is an elegant and efficient method that provides high accuracy with as little as 0.5 mL of the sample. This method relies on observing the temperature at which the vapor of the boiling liquid is in equilibrium with the liquid phase itself, a true measure of the boiling point.[4]

Trustworthiness: A Self-Validating Protocol


The protocol's trustworthiness is established by observing a stable reflux ring and a constant temperature reading on the thermometer. This stability indicates that the system has reached equilibrium and the thermometer is accurately measuring the vapor temperature, not the temperature of the heating source or superheated liquid.

Experimental Protocol: Micro-Reflux Method

- Preparation: Add approximately 0.5 mL of **1-Methylindoline** and a small magnetic stir bar into a 150 mm test tube.

- Apparatus Setup: Clamp the test tube securely in a heating block situated on a hot plate stirrer.
- Thermometer Placement: Position a calibrated thermometer so that the bulb is approximately 1 cm above the surface of the liquid. This placement is critical to ensure the thermometer measures the temperature of the vapor, not the liquid itself.[4]
- Heating and Observation: Turn on the stirrer to ensure smooth boiling and prevent bumping. Begin heating the block gently.
- Equilibrium Identification: Observe the formation of a "reflux ring," which is a visible ring of condensing vapor on the inner wall of the test tube. Adjust the heating rate so this ring is stable and level with the thermometer bulb.[4]
- Data Recording: Once the liquid is gently refluxing and the temperature reading on the thermometer has stabilized for at least one minute, record this temperature as the boiling point.
- Pressure Correction: Record the ambient atmospheric pressure. If the measured pressure deviates significantly from 760 mmHg, a pressure correction may be necessary for standardization.

Mandatory Visualization: Boiling Point Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for micro-scale boiling point determination.

Density of 1-Methylindoline

Density (ρ), the mass of a substance per unit volume, is a fundamental physical property used in converting mass to volume, preparing solutions of specific concentrations, and assessing material purity.

Reported Density Data

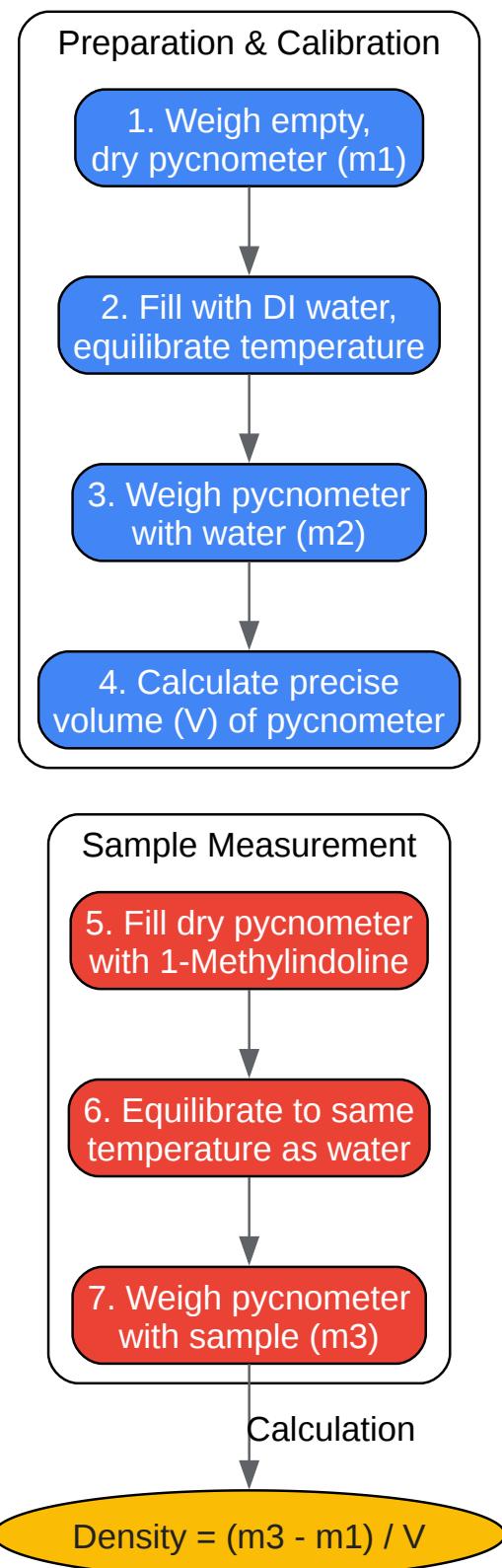
The density of liquids is temperature-dependent; however, the temperature for the reported values of **1-Methylindoline** is often not specified in basic chemical catalogs. For high-precision work, it is imperative to measure density at a controlled and reported temperature.

Density	Conditions	Source(s)
1.027 g/cm ³	Not specified	[2],[1]
1.027 ± 0.06 g/cm ³	Predicted	[6],[3]

Experimental Determination of Density

Expertise & Experience: Method Selection

While density can be approximated by simply dividing the mass of a liquid by its volume as measured in a graduated cylinder, this method suffers from low precision due to the poor accuracy of the volume measurement.[7] For scientific research, the use of a pycnometer, or density bottle, is the standard. This specialized glassware is calibrated to hold a highly precise and reproducible volume, thereby significantly increasing the accuracy of the density determination.


Trustworthiness: A Self-Validating Protocol

The protocol's integrity is ensured through a two-stage process. First, the pycnometer is calibrated using a liquid of well-known density, typically deionized water, at a specific temperature.[8] This step validates the exact volume of the pycnometer under the experimental conditions. Second, the measurement is repeated with the sample (**1-Methylindoline**) under the identical temperature conditions, ensuring a reliable and accurate determination.

Experimental Protocol: Pycnometer Method

- Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).
- Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m_1).^[7]
- Calibration with Water: Fill the pycnometer with deionized water and place it in a temperature-controlled water bath (e.g., 20 °C) until it reaches thermal equilibrium. Ensure the pycnometer is completely full, with no air bubbles, and dry the exterior.
- Mass of Pycnometer with Water: Weigh the water-filled pycnometer (m_2).
- Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with **1-Methylindoline** and allow it to equilibrate to the same temperature in the water bath.
- Mass of Pycnometer with Sample: Dry the exterior and weigh the **1-Methylindoline**-filled pycnometer (m_3).^[7]
- Calculation:
 - Mass of water = $m_2 - m_1$
 - Volume of pycnometer (V) = (Mass of water) / (Density of water at the measurement temperature)
 - Mass of **1-Methylindoline** = $m_3 - m_1$
 - Density of **1-Methylindoline** = (Mass of **1-Methylindoline**) / V

Mandatory Visualization: Density Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for high-precision density determination using a pycnometer.

Conclusion

The accurate determination of boiling point and density is fundamental to the successful application of **1-Methylindoline** in scientific research and development. The reported values of 223.6 °C (at 760 mmHg) and 1.027 g/cm³ serve as essential reference points. However, as emphasized in this guide, the ability to independently verify these properties through robust, self-validating experimental protocols is the hallmark of rigorous scientific practice. By understanding the principles behind method selection and execution, researchers can ensure the quality and reliability of their work, leading to more consistent and scalable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-Methylindoline , 95% , 824-21-5 - CookeChem cookechem.com
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-Methylindoline | 824-21-5 [amp.chemicalbook.com]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [\[docbrown.info\]](http://docbrown.info)
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties of 1-Methylindoline (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1632755#physical-properties-of-1-methylindoline-boiling-point-density\]](https://www.benchchem.com/product/b1632755#physical-properties-of-1-methylindoline-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com